molecular formula C11H11ClO4S B14913443 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid

2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid

Cat. No.: B14913443
M. Wt: 274.72 g/mol
InChI Key: RYWAGMDXMWIZKH-UHFFFAOYSA-N
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Description

2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid is a chemical compound with the molecular formula C11H11ClO4S This compound features a benzo[d][1,3]dioxole ring substituted with a chloromethylthio group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid typically involves the reaction of 7-chlorobenzo[d][1,3]dioxole with a thiol reagent under specific conditions. One common method involves the use of sodium hydrosulfide (NaHS) in the presence of a base such as piperidine hydrochloride, with ethanol as the solvent . The reaction proceeds through nucleophilic substitution, where the thiol group replaces a leaving group on the benzo[d][1,3]dioxole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzo[d][1,3]dioxole ring.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated derivatives or modified benzo[d][1,3]dioxole rings.

    Substitution: Various substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to altered cell function or apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole rings but different substituents.

    Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms, similar to the thioether group in 2-(((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)thio)propanoic acid.

Uniqueness

This compound is unique due to its specific combination of a benzo[d][1,3]dioxole ring, a chloromethylthio group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H11ClO4S

Molecular Weight

274.72 g/mol

IUPAC Name

2-[(7-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C11H11ClO4S/c1-6(11(13)14)17-4-7-2-8(12)10-9(3-7)15-5-16-10/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

RYWAGMDXMWIZKH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC1=CC2=C(C(=C1)Cl)OCO2

Origin of Product

United States

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